(1Z)-2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide
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Overview
Description
(1Z)-2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide typically involves the reaction of benzimidazole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2-aminobenzimidazole with hydroxylamine and an aldehyde or ketone to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzimidazole derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(1Z)-2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1Z)-2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Carbendazim: A benzimidazole derivative used as a fungicide.
Albendazole: An antiparasitic benzimidazole.
Mebendazole: Another antiparasitic benzimidazole.
Uniqueness
(1Z)-2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
4404-32-4 |
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Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H10N4O/c10-8(13-14)5-9-11-6-3-1-2-4-7(6)12-9/h1-4,14H,5H2,(H2,10,13)(H,11,12) |
InChI Key |
WKGKAABDZKCWKQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C/C(=N\O)/N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=NO)N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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